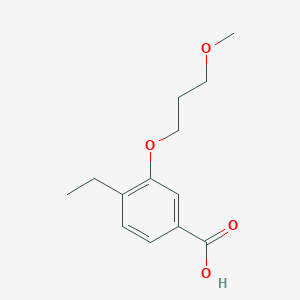

4-Ethyl-3-(3-methoxypropoxy)benzoic acid

CAS No.: 895240-77-4

Cat. No.: VC2840104

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895240-77-4 |

|---|---|

| Molecular Formula | C13H18O4 |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 4-ethyl-3-(3-methoxypropoxy)benzoic acid |

| Standard InChI | InChI=1S/C13H18O4/c1-3-10-5-6-11(13(14)15)9-12(10)17-8-4-7-16-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) |

| Standard InChI Key | DDQYAYQMPNSQLQ-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(C=C1)C(=O)O)OCCCOC |

| Canonical SMILES | CCC1=C(C=C(C=C1)C(=O)O)OCCCOC |

Introduction

Physical and Chemical Properties

4-Ethyl-3-(3-methoxypropoxy)benzoic acid possesses specific physical and chemical characteristics that define its behavior in various chemical environments. Table 1 summarizes the key properties of this compound based on available data.

Table 1: Physical and Chemical Properties of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

| Property | Value |

|---|---|

| CAS Number | 895240-77-4 |

| Molecular Formula | C₁₃H₁₈O₄ |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 4-ethyl-3-(3-methoxypropoxy)benzoic acid |

| Standard InChI | InChI=1S/C13H18O4/c1-3-10-5-6-11(13(14)15)9-12(10)17-8-4-7-16-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) |

| Standard InChIKey | DDQYAYQMPNSQLQ-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(C=C1)C(=O)O)OCCCOC |

The compound features a carboxylic acid functional group attached to the benzene ring, which confers acidic properties typical of benzoic acid derivatives. The ethyl substituent at position 4 and the methoxypropoxy group at position 3 influence the electron distribution across the molecule, affecting its reactivity, solubility, and potential biological interactions.

Structural Characteristics

Molecular Structure

The structure of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid consists of a benzoic acid core with two key substituents arranged in a specific pattern:

-

A carboxylic acid group (-COOH) attached directly to the benzene ring

-

An ethyl group (-CH₂CH₃) at position 4 of the benzene ring

-

A 3-methoxypropoxy group (-OCH₂CH₂CH₂OCH₃) at position 3 of the benzene ring

This arrangement creates a molecule with multiple functional centers that can participate in various chemical interactions and reactions. The presence of both hydrophobic (ethyl) and hydrophilic (methoxypropoxy) groups contributes to the compound's amphiphilic character.

Electronic and Steric Properties

The substituents on the aromatic ring influence the electronic distribution in 4-Ethyl-3-(3-methoxypropoxy)benzoic acid:

-

The ethyl group acts as a weak electron-donating group through inductive effects

-

The methoxypropoxy group exerts both electron-withdrawing effects through the oxygen directly attached to the ring and electron-donating effects through the terminal methoxy group

-

The carboxylic acid functionality introduces a strong electron-withdrawing effect

These electronic effects, combined with the steric hindrance provided by the substituents, influence the compound's reactivity patterns, stability, and interactions with biological systems.

Synthesis Methods

Primary Synthetic Route

The synthesis of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid typically involves a reaction between an appropriately substituted benzoic acid and 3-methoxypropanol under acidic conditions. This etherification reaction establishes the critical methoxypropoxy linkage that characterizes the compound.

The general reaction scheme can be represented as:

-

Activation of the hydroxyl group on 3-methoxypropanol under acidic conditions

-

Nucleophilic substitution with the hydroxyl group of the substituted benzoic acid

-

Formation of the ether linkage between the aromatic ring and the methoxypropoxy chain

-

Purification through recrystallization or chromatographic techniques

Alternative Synthetic Approaches

Alternative methods for synthesizing 4-Ethyl-3-(3-methoxypropoxy)benzoic acid may include:

-

Variation in solvent systems to optimize reaction yield and purity

-

Employment of different catalysts such as Lewis acids or bases

-

Modified reaction conditions including temperature, pressure, and reaction time

-

Use of protecting groups to ensure selective functionalization

-

Starting from different precursors with pre-installed functional groups

These methodological variations allow chemists to adapt the synthesis to specific requirements regarding yield, purity, scale, and environmental considerations.

Chemical Reactivity

Reactive Centers

4-Ethyl-3-(3-methoxypropoxy)benzoic acid contains several reactive centers that can participate in various chemical transformations:

-

The carboxylic acid group can undergo typical reactions including:

-

Esterification with alcohols

-

Amidation with amines

-

Reduction to alcohols

-

Decarboxylation under specific conditions

-

-

The methoxypropoxy chain may participate in:

-

Cleavage of the ether linkages under acidic conditions

-

Oxidation of the terminal methoxy group

-

Substitution reactions at the terminal methyl group

-

-

The aromatic ring can undergo:

-

Electrophilic aromatic substitution reactions, though the existing substituents will influence regioselectivity

-

Reduction under catalytic conditions

-

Coupling reactions under appropriate conditions

-

Stability Considerations

The stability of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid under various conditions is an important consideration for both storage and application:

-

Thermal stability: The compound is expected to be stable under normal temperature conditions

-

pH sensitivity: As a carboxylic acid, it may undergo ionization in basic media

-

Photosensitivity: Limited data exists on its photostability, but aromatic compounds may undergo photochemical reactions

-

Oxidative stability: The methoxypropoxy chain may be susceptible to oxidative degradation

Comparative Analysis with Similar Compounds

Understanding how 4-Ethyl-3-(3-methoxypropoxy)benzoic acid compares to related compounds provides insight into its unique properties and potential advantages.

Table 2: Comparison with Structurally Related Compounds

The specific pattern of substitution in 4-Ethyl-3-(3-methoxypropoxy)benzoic acid provides a unique combination of properties that distinguish it from these related compounds, potentially making it valuable for specific applications where its particular balance of reactivity, solubility, and structural features is advantageous.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume